
Diethylpyruvamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le diéthylpyruvamide est un composé organique qui a suscité l'intérêt dans divers domaines scientifiques en raison de ses propriétés chimiques uniques et de ses applications potentielles. Il s'agit d'un dérivé de l'acide pyruvique, où les atomes d'hydrogène du groupe carboxyle sont remplacés par des groupes diéthylamine. Ce composé est connu pour sa réactivité et sa polyvalence en synthèse chimique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le diéthylpyruvamide peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l'acide pyruvique avec la diéthylamine dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est réalisée sous atmosphère inerte pour éviter les réactions secondaires indésirables. La réaction peut être représentée comme suit :
Acide pyruvique+Diéthylamine→Diéthylpyruvamide+Eau
Méthodes de production industrielle
Dans un contexte industriel, la production de diéthylpyruvamide peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus peut également inclure des étapes de purification telles que la distillation ou la cristallisation pour obtenir le produit souhaité à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le diéthylpyruvamide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des amides ou des acides correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en d'autres formes réduites.
Substitution : Il peut participer à des réactions de substitution où le groupe diéthylamine est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire de l'acide diéthylpyruvique, tandis que la réduction pourrait produire de l'alcool diéthylpyruvique.
Applications de la recherche scientifique
Le diéthylpyruvamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Il sert de réactif dans les dosages biochimiques et les études impliquant la cinétique enzymatique.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel le diéthylpyruvamide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Il peut agir comme un ligand, se liant à des enzymes ou des récepteurs et modulant leur activité. Les voies et les cibles exactes dépendent du contexte de son utilisation, que ce soit dans des dosages biochimiques ou dans la recherche pharmaceutique.
Applications De Recherche Scientifique
Diethylpyruvamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which diethylpyruvamide exerts its effects involves interactions with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the context of its use, whether in biochemical assays or pharmaceutical research.
Comparaison Avec Des Composés Similaires
Composés similaires
Diéthylpropion : Un coupe-faim ayant une structure diéthylamine similaire.
Diéthyltoluamide (DEET) : Un insectifuge contenant un groupe diéthylamide.
Unicité
Le diéthylpyruvamide est unique en raison de sa réactivité spécifique et de sa polyvalence en synthèse chimique. Contrairement au diéthylpropion et au DEET, qui ont des applications plus spécialisées, la large réactivité du diéthylpyruvamide le rend précieux dans divers contextes de recherche et industriels.
Propriétés
Numéro CAS |
22381-21-1 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N,N-diethyl-2-oxopropanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-8(5-2)7(10)6(3)9/h4-5H2,1-3H3 |
Clé InChI |
NJWCRCBLFPBKOS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


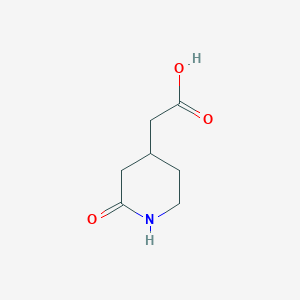


![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
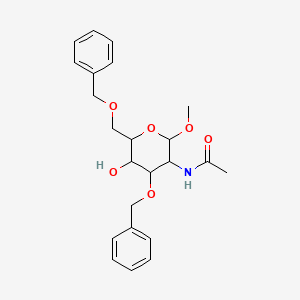
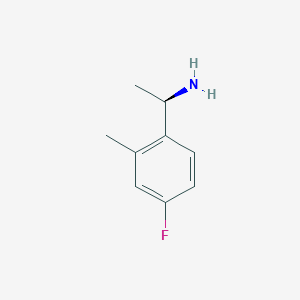
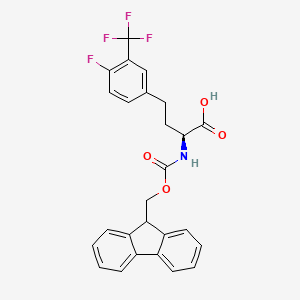
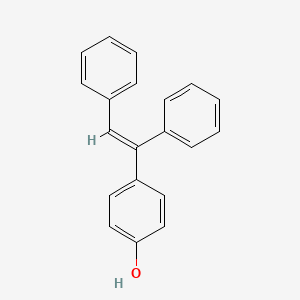

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)
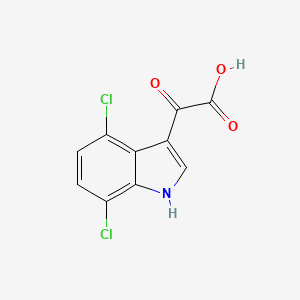
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
